molecular formula C9H10F3NO B3371081 3-methoxy-N-(2,2,2-trifluoroethyl)aniline CAS No. 62351-58-0

3-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3371081
CAS No.: 62351-58-0
M. Wt: 205.18 g/mol
InChI Key: KVBSCPYTIJHXRX-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62351-58-0) is a high-purity trifluoromethylated aniline derivative of significant value in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile building block for the preparation of various N-trifluoroethylated anilines, which are important platform chemicals in the development of agrochemicals and pharmaceuticals . The incorporation of the trifluoromethyl group is a strategic maneuver in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities . Historically, aniline compounds containing N-trifluoroethyl groups have been recognized as valuable intermediates for the production of dyes and agents in color photography . The synthetic utility of this compound is highlighted by its role in innovative methodologies, such as iron porphyrin-catalyzed N-trifluoroethylation reactions, which provide efficient access to these structurally complex amines . With a molecular formula of C9H10F3NO and a molecular weight of 205.18 g/mol , this product is characterized by a high purity specification (98%) to ensure consistent and reliable research outcomes . It is supplied with the appropriate safety documentation and is intended for research and development applications in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBSCPYTIJHXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631442
Record name 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-58-0
Record name 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 3 Methoxy N 2,2,2 Trifluoroethyl Aniline

Reactivity Profile of the N-Substituted Aniline (B41778) Moiety

The amine nitrogen in 3-methoxy-N-(2,2,2-trifluoroethyl)aniline possesses a lone pair of electrons, bestowing it with nucleophilic character. However, the nature and extent of this nucleophilicity are significantly modulated by the attached trifluoroethyl group and the substituted aromatic ring.

The nitrogen atom in anilines can act as a nucleophile by donating its lone pair of electrons. quora.com However, the nucleophilicity of the nitrogen in this compound is substantially diminished. This reduction is primarily due to the strong inductive electron-withdrawing effect (-I effect) of the 2,2,2-trifluoroethyl group. The three highly electronegative fluorine atoms pull electron density away from the nitrogen, making its lone pair less available for donation. ucalgary.ca

Furthermore, the aniline nitrogen's lone pair can be delocalized into the benzene (B151609) ring through resonance, which also decreases its availability and nucleophilic strength. ucalgary.ca While the methoxy (B1213986) group at the meta-position has a minor electronic influence on the nitrogen atom, the dominant factor controlling the nucleophilicity is the deactivating trifluoroethyl substituent. Consequently, this compound is a significantly weaker nucleophile compared to aniline or 3-methoxyaniline.

Table 1: Factors Influencing the Nucleophilicity of the Amine Nitrogen

FeatureInfluence on NucleophilicityRationale
Nitrogen Lone Pair Source of NucleophilicityThe lone pair of electrons on the nitrogen atom can be donated to an electrophile. quora.com
N-(2,2,2-trifluoroethyl) Group Strong DecreaseThe three fluorine atoms exert a powerful inductive electron-withdrawing effect, reducing the electron density on the nitrogen. ucalgary.ca
Aromatic Ring Resonance Moderate DecreaseThe nitrogen's lone pair is delocalized into the π-system of the benzene ring, reducing its availability. ucalgary.ca
meta-Methoxy Group Minor DecreaseA methoxy group in the meta position exerts a weak inductive withdrawing effect on the amine group, with no significant resonance contribution.

Despite its reduced nucleophilicity, the amine nitrogen can undergo various functionalization reactions, often requiring specific catalysts or reaction conditions.

Secondary amines, such as this compound, can react with aldehydes and ketones to form iminium ions, which are intermediates in various synthetic transformations. The direct formation of a stable, neutral imine (or Schiff base) from a secondary amine is not possible in the same way as with primary amines. The reaction of a primary amine with a carbonyl compound yields a C=N double bond, a reaction that is acid-catalyzed and reversible. libretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org

The synthesis of fluorinated imines has been reported through various methods, including the acid-catalyzed condensation of fluorinated anilines with aldehydes. nih.govjocpr.com Given the low nucleophilicity of this compound, its reaction with carbonyls to form the corresponding iminium salt would likely be slow and may require forcing conditions or specialized catalysts, such as tris(2,2,2-trifluoroethyl)borate, which has been used for the condensation of amines with carbonyl compounds. organic-chemistry.org

Table 2: General Reaction for Imine/Iminium Ion Formation

ReactantsProduct TypeGeneral Conditions
This compound + Aldehyde/KetoneIminium SaltAcid catalysis, removal of water libretexts.org

The N-H bond in this compound allows for other derivatization reactions. N-trifluoroethylation of anilines has been achieved using various methods, indicating that the N-H bond is reactive under appropriate conditions. nih.govrsc.org For instance, iron porphyrin-catalyzed N-trifluoroethylation of secondary anilines has been developed, suggesting that the reverse reaction (de-trifluoroethylation) or other substitutions on the nitrogen are synthetically accessible. nih.govrsc.org The synthesis of α-branched trifluoroethyl amines from related N-aryl trifluoromethyl hemiaminal ethers also points to the feasibility of functionalizing the amine moiety. rsc.org

Derivatization at the Amine Nitrogen

Aromatic Ring Reactivity

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the combined directing and activating/deactivating effects of the methoxy and N-(2,2,2-trifluoroethyl)amino substituents.

In an electrophilic aromatic substitution reaction, the existing substituents on the benzene ring determine the position of the incoming electrophile. This is known as the directing effect.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. vaia.comorganicchemistrytutor.com Its oxygen atom donates electron density into the ring via a strong positive resonance effect (+M), which outweighs its negative inductive effect (-I). libretexts.orgyoutube.com This donation increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. vaia.comorganicchemistrytutor.com

N-(2,2,2-trifluoroethyl)amino Group (-NHCH₂CF₃): The directing effect of this group is more complex. The nitrogen atom's lone pair can donate into the ring (+M effect), which directs ortho and para. However, the strong electron-withdrawing inductive effect (-I) of the CF₃ group significantly deactivates the ring, making it less reactive than benzene. youtube.com In strongly acidic conditions, often used for EAS reactions like nitration, the amine nitrogen can be protonated. The resulting ammonium (B1175870) group (-N⁺H₂CH₂CF₃) becomes a very strong deactivating group and a meta-director. reddit.com

Competition and Regioselectivity:

In this compound, the two groups are in a meta-relationship. The powerful activating and ortho, para-directing methoxy group will dominate the regiochemical outcome of the reaction. wizeprep.comlibretexts.org The N-trifluoroethylamino group, being deactivating, will have a lesser influence on the substitution pattern.

The methoxy group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The N-trifluoroethylamino group at C1 directs to its ortho positions (C2 and C6) and its para position (C4). Therefore, both groups reinforce substitution at positions 2, 4, and 6.

Position 2: Activated by both groups (ortho to both), but highly sterically hindered.

Position 4: Activated by both groups (ortho to -OCH₃ and para to -NHCH₂CF₃).

Position 6: Activated by both groups (para to -OCH₃ and ortho to -NHCH₂CF₃).

Given that the methoxy group is a much stronger activating group than the deactivating N-trifluoroethylamino group, electrophilic substitution will be directed primarily to the positions most activated by the methoxy group. Therefore, substitution is expected to occur preferentially at positions 4 and 6. Between these two, the para position (6) is often favored over the ortho position (4) due to reduced steric hindrance, although a mixture of products is likely.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivation by -OCH₃ (C3)Activation by -NHCH₂CF₃ (C1)Predicted Outcome
2 ortho (Activating)ortho (Deactivating)Minor product (sterically hindered)
4 ortho (Activating)para (Deactivating)Major product
5 meta (Deactivating)meta (Deactivating)Not formed
6 para (Activating)ortho (Deactivating)Major product

Regioselective Transformations (Ortho, Meta, Para Considerations)

The regiochemical outcome of substitution reactions on the aromatic ring of this compound is governed by the electronic and steric interplay of its two substituents: the methoxy group (-OCH₃) at the C3 position and the N-(2,2,2-trifluoroethyl)amino group (-NHCH₂CF₃) at the C1 position.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing influence of the substituents determines the position of attack by an incoming electrophile. wikipedia.org

The methoxy group is a strong activating group and an ortho, para-director. It directs electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

The amino group is also a very strong activating group and an ortho, para-director. chemistrysteps.com However, the presence of the electron-withdrawing 2,2,2-trifluoroethyl group significantly reduces the electron-donating ability of the nitrogen atom, making the -NHCH₂CF₃ group less activating than a simple amino or alkylamino group. Despite this, it is still generally considered an ortho, para-director.

Considering the positions on the ring:

C2: Ortho to the -NHCH₂CF₃ group and ortho to the -OCH₃ group. This position is electronically activated by both groups.

C4: Para to the -NHCH₂CF₃ group and ortho to the -OCH₃ group. This position is also strongly activated.

C6: Ortho to the -NHCH₂CF₃ group and para to the -OCH₃ group. This position is also activated.

C5: Meta to both substituents, making it the least likely position for electrophilic attack.

The final regiochemical outcome in reactions like nitration, halogenation, or Friedel-Crafts reactions will be a mixture of isomers, with the precise ratio depending on the reaction conditions and the steric hindrance posed by the electrophile and the N-trifluoroethyl group. wikipedia.orgmasterorganicchemistry.com

Directed ortho-Metalation (DoM): A more precise method for regioselective functionalization is Directed ortho-Metalation (DoM). This reaction uses a strong organolithium base to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org Both the methoxy group and a protected amine (like an amide) can act as DMGs. wikipedia.orgharvard.edu To utilize the amino group as a DMG, it is often first acylated to form an amide, such as an N-pivaloyl derivative, which is a powerful ortho-directing group. datapdf.comscite.ai

In the case of an N-acylated derivative of this compound, the two DMGs would compete to direct the lithiation.

The N-acyl group directs lithiation to the C2 and C6 positions.

The methoxy group directs lithiation to the C2 and C4 positions.

The C2 position is ortho to both directing groups, making it the most acidic and the most likely site for deprotonation. harvard.edu This allows for the highly regioselective introduction of an electrophile at the C2 position.

Table 1: Predicted Regioselectivity of Transformations

Reaction TypeDirecting Group(s)Favored Position(s)Notes
Electrophilic Aromatic Substitution-NHCH₂CF₃ (o,p) -OCH₃ (o,p)C2, C4, C6Product distribution depends on reaction conditions and steric factors. The combined activation directs substitution away from the C5 position. wikipedia.orgchemistrysteps.com
Directed ortho-Metalation (on N-acylated derivative)N-acyl (o) -OCH₃ (o)C2The C2 position is ortho to both directing groups, making it the kinetically and thermodynamically favored site for lithiation. harvard.edudatapdf.com

Cross-Coupling Reactions

While this compound itself is not typically a direct substrate for cross-coupling as an aryl halide equivalent, it is highly relevant to this class of reactions in two key ways: its synthesis and its potential for further functionalization.

Synthesis via Buchwald-Hartwig Amination: The most direct synthesis of the title compound involves a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org In this context, this compound can be prepared by coupling an amine, 2,2,2-trifluoroethylamine (B1214592) , with an appropriate aryl halide, such as 3-bromoanisole or 3-chloroanisole , in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.orgtcichemicals.com

Participation in Suzuki-Miyaura and Other Couplings: If the aromatic ring of this compound contains a halogen (Br, I) or a triflate group, it can act as a substrate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, a hypothetical 4-bromo-3-methoxy-N-(2,2,2-trifluoroethyl)aniline could undergo a Suzuki-Miyaura reaction with a boronic acid to introduce a new aryl, alkyl, or vinyl group at the C4 position. nih.govunimib.itresearchgate.net Such reactions are known to be compatible with aniline functionalities, sometimes even without protection of the amine. nih.govresearchgate.net

Table 2: Representative Cross-Coupling Reactions

Reaction NameRole of Aniline DerivativeCoupling PartnersBond FormedTypical Catalyst System
Buchwald-Hartwig AminationProduct3-Bromoanisole + 2,2,2-TrifluoroethylamineAryl C-NPd₂(dba)₃ / XPhos / NaOtBu nih.gov
Suzuki-Miyaura CouplingSubstrate (if halogenated)Aryl Halide + Organoboron ReagentAryl C-CPd(PPh₃)₄ / Base (e.g., K₂CO₃) nih.govresearchgate.net
Heck CouplingSubstrate (if halogenated)Aryl Halide + AlkeneAryl C-C (vinyl)Pd(OAc)₂ / Phosphine Ligand / Base

Reactivity of the 2,2,2-Trifluoroethyl Group

Reactions at the α-position to the Trifluoromethyl Group

The α-position refers to the methylene (B1212753) (-CH₂-) group situated between the aniline nitrogen and the trifluoromethyl (-CF₃) group. This position exhibits unique reactivity due to the powerful electron-withdrawing nature of the adjacent -CF₃ group.

The strong C-F bonds create a significant inductive effect, making the α-carbon highly electron-deficient. This has several consequences:

Reduced Nucleophilicity: The α-carbon is not susceptible to attack by nucleophiles.

Increased Acidity of α-Protons: The protons on the α-carbon are more acidic than those in a typical ethylamino group. However, they are generally not acidic enough to be removed by common bases in the absence of other activating factors.

Resistance to Oxidation: The electron-deficient nature of the α-carbon makes it resistant to common oxidative conditions.

While direct functionalization at this position on N-(2,2,2-trifluoroethyl)aniline is not widely reported and is considered challenging, related structures provide some insight. For instance, the formation of α-(trifluoromethyl)imines from substrates like N-2,2,2-trifluoroethylisatin ketimines demonstrates that under specific catalytic conditions, this position can be involved in transformations. nih.gov However, for this compound, the α-methylene group is generally considered to be a stable linker, not a site for further synthetic elaboration under standard conditions.

Stability and Potential for Further Fluorination or Defluorination

The 2,2,2-trifluoroethyl group is exceptionally stable. This stability is a primary reason for its incorporation into pharmacologically active molecules and agrochemicals.

Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol). Consequently, the trifluoromethyl group is highly resistant to chemical degradation. It is stable across a wide range of pH values and is inert to most common reagents used in organic synthesis.

Metabolic Stability: In a biological context, the -CF₃ group enhances metabolic stability by blocking sites that would otherwise be susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes).

Further Fluorination/Defluorination:

Further Fluorination: Introducing additional fluorine atoms onto the already perfluorinated methyl group is not a feasible transformation under standard chemical methods.

Defluorination: The removal of fluorine atoms from the -CF₃ group is extremely difficult and requires harsh conditions, such as the use of potent reducing agents or specific electrochemical methods, which would not be compatible with the rest of the aniline molecule.

Mechanistic Studies and Kinetic Investigations

Mechanistic understanding of reactions involving this compound is largely derived from studies of its constituent functional groups and related molecular systems.

Mechanism of N-Trifluoroethylation: One reported method for synthesizing N-trifluoroethylated anilines involves an iron-porphyrin catalyst with 2,2,2-trifluoroethylamine hydrochloride. nih.govrsc.org The proposed mechanism proceeds through a cascade reaction starting with the diazotization of the trifluoroethylamine, followed by the formation of an iron-carbene intermediate. This highly reactive species then undergoes an N-H insertion reaction with the aniline to form the final product. nih.gov

Mechanism of Directed ortho-Metalation: The mechanism of DoM involves the coordination of an organolithium base (like n-BuLi) to the heteroatom of the directing group (e.g., the oxygen of the methoxy group or the carbonyl oxygen of a derived amide). wikipedia.orguwindsor.ca This pre-coordination brings the base into proximity with an ortho-proton, facilitating its abstraction (deprotonation) and forming a stabilized ortho-lithiated species. This intermediate then reacts with an added electrophile. wikipedia.orgorganic-chemistry.org

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle for the Buchwald-Hartwig reaction is well-established. wikipedia.orglibretexts.org It typically involves:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 3-bromoanisole) to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine (2,2,2-trifluoroethylamine) coordinates to the palladium center, and a base removes the amine proton to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the final product, this compound, and regenerating the Pd(0) catalyst. libretexts.org

Kinetic Investigations: Specific kinetic studies on this compound are not extensively documented. However, kinetic analysis of related aniline reactions provides general principles. For example, the rate of electrophilic substitution is highly dependent on the electron-donating power of the substituents. The reduced basicity and nucleophilicity of the nitrogen atom due to the trifluoroethyl group would result in slower reaction rates for processes like N-alkylation or acylation compared to aniline or N-ethylaniline. In photocatalytic degradation studies of similar anilines, reaction kinetics are often described using pseudo-first-order models. mdpi.com

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not publicly available. While extensive research exists on related molecules such as other substituted anilines, methoxybenzenes, and compounds containing trifluoromethyl groups, this specific molecule has not been the subject of published computational analysis according to the search results.

Therefore, it is not possible to provide the specific data and detailed research findings for the requested outline sections (5.1.1.1 through 5.1.2) for "this compound".

To fulfill a request of this nature, published scientific papers detailing Density Functional Theory (DFT) calculations, conformational analyses, HOMO-LUMO energy evaluations, vibrational frequency calculations, and spectral predictions for this exact compound would be required. The search results did yield studies on similar compounds, illustrating the methodologies that would be used for such an analysis:

Density Functional Theory (DFT) , particularly with the B3LYP functional and basis sets like 6-31G* or 6-311++G(d,p), is a common method for these types of calculations. asianpubs.orgresearchgate.netsciencepublishinggroup.com

Molecular Geometry and Conformational Analysis would involve optimizing the molecule's structure to find the lowest energy state.

Electronic Structure Analysis would include calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. researchgate.netsciencepublishinggroup.comnih.govmdpi.com

Vibrational and Spectral Prediction would involve calculating the theoretical IR, Raman, NMR, and UV-Vis spectra and comparing them to experimental data if available. asianpubs.orgresearchgate.netsciencepublishinggroup.comresearchgate.net

Ab Initio and Semi-Empirical Methods could be used for comparison with DFT results.

Without specific studies on this compound, providing scientifically accurate data tables and detailed findings as requested in the outline is not feasible.

Computational and Theoretical Studies on 3 Methoxy N 2,2,2 Trifluoroethyl Aniline

Theoretical Investigations of Reaction Mechanisms and Pathways

While specific theoretical studies on the reaction mechanisms of 3-methoxy-N-(2,2,2-trifluoroethyl)aniline are not extensively documented in publicly available literature, general principles of aniline (B41778) chemistry, combined with computational studies on related compounds, allow for the postulation of its likely reactive behavior.

An important reaction for this class of compounds is N-trifluoroethylation. An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source has been developed. nih.gov This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation. nih.gov A proposed mechanism suggests the formation of a ferrous nitrosyl complex which then reacts with trifluoromethyl diazomethane, formed in situ, to create an iron-carbene intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline to yield the N-trifluoroethylated product. nih.gov

Furthermore, computational studies on the reaction of other substituted anilines, such as 4-methyl aniline with hydroxyl radicals, have been performed using methods like M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set. nih.gov Such studies reveal that the most favorable reaction pathways often involve the abstraction of a hydrogen atom from the amino group or the addition of the radical to the aromatic ring. nih.gov For this compound, similar computational approaches could elucidate the preferred reaction pathways with various reagents, taking into account the electronic effects of both the methoxy (B1213986) and the N-(2,2,2-trifluoroethyl) substituents.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling provides quantitative data on the feasibility and rates of chemical reactions. For processes involving this compound, these models can predict key parameters such as enthalpy, entropy, and Gibbs free energy of reaction, as well as activation energies.

For instance, kinetic modeling of the combustion of C1 and C2 per- and poly-fluorinated alkyl substances (PFAS) has been conducted to predict destruction efficiency and the formation of products of incomplete combustion. nih.gov Given the trifluoroethyl group in this compound, such models could be adapted to understand its thermal decomposition pathways. The presence of lower energy C-H and C-C bonds, in addition to the strong C-F bonds, would influence the dissociation reactions and the formation of various radical species. nih.gov

Transition state theory and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory are computational tools used to calculate reaction kinetics. nih.gov Applying these theories to potential reactions of this compound would allow for the determination of rate coefficients over a range of temperatures and pressures.

Prediction of Spectroscopic Parameters (e.g., chemical shifts, coupling constants)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of compounds. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Machine learning models, particularly Graph Neural Networks (GNNs), are also emerging as powerful tools for the accurate prediction of NMR chemical shifts for small molecules. nih.gov These models are trained on large datasets of known structures and their corresponding spectra and can often achieve high accuracy.

The table below shows a hypothetical representation of how predicted NMR data for this compound might be presented, based on computational calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-147.5
C26.8110.0
C3-160.5
C46.7106.0
C57.2130.0
C66.6103.0
N-H4.1-
CH₂3.945.0 (q, J ≈ 33 Hz)
CF₃-125.0 (q, J ≈ 278 Hz)
OCH₃3.855.5

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.

Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.comnih.gov Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are used to predict the NLO response of molecules, characterized by parameters such as the first hyperpolarizability (β). researchgate.net

The NLO properties of organic molecules are often associated with "push-pull" electronic systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. bohrium.com In this compound, the methoxy group (-OCH₃) is an electron-donating group, while the trifluoroethylamino group (-NHCH₂CF₃) has a more complex electronic nature. The amino group itself is donating, but the strongly electron-withdrawing trifluoromethyl group (-CF₃) significantly modulates this effect.

Theoretical studies on substituted anilines have shown that the nature and position of substituents have a profound impact on the first hyperpolarizability. mq.edu.au For instance, having a strong donor like an N,N-dimethylamino group and a strong acceptor at the para position generally enhances the NLO response. mq.edu.au Computational analysis of this compound would involve optimizing its geometry and calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess its potential as an NLO material.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR - theoretical frameworks)

Structure-reactivity relationships and quantitative structure-activity relationships (QSAR) are theoretical frameworks used to correlate the chemical structure of a compound with its reactivity or biological activity. These models often employ a variety of molecular descriptors calculated using computational methods.

For substituted anilines, QSAR studies have been used to predict properties like toxicity and metabolism. nih.govnih.gov For example, the toxicity of anilines has been correlated with descriptors such as the Hammett sigma constant, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the partial charge on the amino group. nih.gov Generally, the presence of electron-withdrawing substituents tends to increase the toxic effects. nih.gov

In the context of this compound, a QSAR model could be developed to predict its potential biological activity or toxicity. This would involve calculating a range of descriptors, including:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

A study on the metabolism of substituted anilines found that the partial atomic charge on the amine nitrogen was a key parameter for predicting N-acetylation. nih.gov The electronic properties of the substituents, particularly their electron-withdrawing or -donating nature, significantly influence these descriptors and, consequently, the reactivity and biological activity of the molecule. researchgate.net

The table below illustrates the types of molecular descriptors that would be calculated for a QSAR study of this compound.

DescriptorHypothetical Calculated ValueSignificance
HOMO Energy-8.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity
Dipole Moment3.5 DInfluences intermolecular interactions
Partial Charge on N-0.4 eAffects nucleophilicity and hydrogen bonding

Note: This table is for illustrative purposes and does not represent actual calculated data.

Future Research Directions and Unexplored Avenues for 3 Methoxy N 2,2,2 Trifluoroethyl Aniline

Development of More Sustainable and Atom-Economical Synthetic Approaches

Current synthetic strategies for structurally similar trifluoromethylated anilines often rely on multi-step sequences that may involve hazardous reagents, stoichiometric activators, and extensive chromatographic purification. Future research should prioritize the development of greener, more efficient synthetic routes to 3-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Key research objectives should include:

Catalytic C-N Bond Formation: Investigating transition-metal catalyzed (e.g., Palladium, Copper, or Nickel) or organocatalyzed cross-coupling reactions between 3-methoxyaniline and a suitable 2,2,2-trifluoroethyl source. This would be a more atom-economical alternative to traditional reductive amination or alkylation methods.

Direct C-H Amination: Exploring the direct C-H amination of 1-methoxy-3-(2,2,2-trifluoroethyl)benzene, if the starting material can be sourced or synthesized efficiently. This approach would represent a highly streamlined process, minimizing waste by avoiding pre-functionalization of the aniline (B41778) ring.

Biocatalytic Methods: Employing enzymes, such as engineered aminases or reductases, to catalyze the synthesis. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, significantly improving the sustainability profile of the synthesis.

Reduction of Waste: Focusing on methods that minimize or eliminate the use of protecting groups and reduce the number of purification steps, such as crystallization-induced resolution over chromatographic separation.

Table 1: Comparison of Synthetic Approaches

Method Type Potential Advantages Research Focus
Catalytic Cross-Coupling High yields, broad substrate scope, reduced waste. Development of novel, low-cost catalysts; optimization of reaction conditions.
Direct C-H Amination Maximizes atom economy, shortens synthetic route. Discovery of selective catalysts, understanding regioselectivity.
Biocatalysis High stereoselectivity, mild conditions, biodegradable catalysts. Enzyme screening and engineering for specific substrate acceptance.

| Traditional Synthesis | Established procedures, predictable outcomes. | Often involves harsh reagents, multiple steps, and significant waste generation. |

Discovery of Novel Reactivity Patterns and Selective Transformations

The electronic dichotomy of the substituents on this compound—the electron-donating methoxy (B1213986) group and the nitrogen atom whose basicity is tempered by the adjacent trifluoroethyl group—suggests complex and potentially novel reactivity.

Future studies could explore:

Regioselective Aromatic Functionalization: The interplay between the ortho, para-directing methoxy group and the meta-directing (deactivating) trifluoroethylamino group could be exploited for highly selective electrophilic aromatic substitution reactions. Investigating this regioselectivity with a range of electrophiles is a key research avenue.

Directed C-H Activation/Functionalization: The secondary amine could act as a directing group for transition-metal-catalyzed C-H activation at the ortho-position of the aniline ring, enabling the introduction of new functional groups with high precision.

Participation in Cycloaddition Reactions: Similar to the versatile reactivity of N-2,2,2-trifluoroethylisatin ketimines in [3+2] cycloadditions, this aniline derivative could serve as a precursor to novel synthons for constructing complex nitrogen-containing heterocycles. nih.gov

Oxidative Coupling Reactions: Investigating the potential for oxidative coupling reactions, either at the nitrogen center or on the aromatic ring, to form novel dimeric structures or polymers with interesting electronic properties.

Table 2: Potential Selective Transformations

Reaction Type Target Site Potential Outcome
Electrophilic Aromatic Substitution Aromatic Ring (C2, C4, C6) Selective introduction of nitro, halogen, or acyl groups.
Directed C-H Activation Aromatic Ring (C2) Precise installation of aryl, alkyl, or other functional groups.
N-Functionalization Secondary Amine Acylation, alkylation, or arylation to create diverse derivatives.

| Cyclization Reactions | Amine and Aromatic Ring | Synthesis of novel heterocyclic scaffolds like trifluoromethylated benzimidazoles or quinolines. |

Exploration of Advanced Computational Models for Enhanced Predictive Power

To accelerate the discovery and application of this compound and its derivatives, advanced computational modeling will be indispensable. While basic properties can be predicted, more sophisticated models are needed to understand and guide experimental work.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: To model reaction mechanisms, predict transition states, and rationalize the regioselectivity observed in aromatic substitution and C-H activation reactions. DFT can also be used to predict spectroscopic properties (NMR, IR, UV-Vis) to aid in characterization.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its derivatives. MD simulations can provide insights into how the molecule interacts with solvents, surfaces, or potential biological targets, which is crucial for materials and medicinal chemistry applications.

Quantitative Structure-Property Relationship (QSPR) Models: By synthesizing a library of derivatives and measuring key properties (e.g., solubility, thermal stability, photophysical properties), QSPR models can be developed to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 3: Advanced Computational Models and Their Applications

Computational Model Application Area Predicted Properties
Density Functional Theory (DFT) Reaction Chemistry Reaction energies, activation barriers, electronic structure, spectroscopic data.
Molecular Dynamics (MD) Materials Science, Biochemistry Conformational preferences, interaction energies, solvation effects.

| Quantitative Structure-Property Relationship (QSPR) | Materials Design | Solubility, melting point, electronic properties, thermal stability. |

Design of Next-Generation Materials Based on its Unique Structural Features

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, lipophilicity, and binding affinity. chemrxiv.org The unique electronic profile of this compound makes it an attractive building block for advanced functional materials.

Unexplored avenues include:

Organic Electronics: Its potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The combination of donor (methoxy) and acceptor (influenced by the trifluoroethyl group) characteristics could be tuned to create materials with specific charge-transport properties.

Functional Polymers: Polymerizing derivatives of this aniline could lead to new polymers with high thermal stability, low dielectric constants, or specific optical properties for applications in aerospace, microelectronics, or as advanced coatings.

Liquid Crystals: The rigid aromatic core combined with the flexible, polar side chains could be a basis for designing novel liquid crystalline materials. The fluorine content could impart useful properties such as high clearing points and specific dielectric anisotropies.

Sensing Materials: The aniline nitrogen and the aromatic system could be designed to interact selectively with specific analytes, making derivatives of this compound candidates for chemical sensors.

Table 4: Potential Material Applications

Material Class Key Structural Features Potential Application
Organic Semiconductors Donor-acceptor nature, aromatic core. OLEDs, OPVs, OFETs.
Fluorinated Polymers CF₃ group, thermal stability. High-performance coatings, low-k dielectrics.
Liquid Crystals Rigid core, polar functional groups. Display technologies, optical switches.

| Chemical Sensors | Aniline and ether functionalities. | Environmental monitoring, industrial process control. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To efficiently explore the synthetic and application potential of this compound, modern automation and process technologies should be leveraged. Flow chemistry, in particular, offers significant advantages for handling fluorinated compounds and reactive intermediates.

Future research in this area should aim to:

Develop Continuous Flow Synthesis: Convert existing batch syntheses into continuous flow processes. This can improve safety, particularly for exothermic reactions or when using hazardous reagents, and allows for easier scalability. A unified flow strategy has already been demonstrated for the generation of reactive trifluoromethyl-heteroatom anions. chemrxiv.org

Automated Synthesis and Screening: Integrate flow reactors with automated purification (e.g., automated HPLC) and analysis (e.g., in-line spectroscopy, mass spectrometry) systems. This would enable the rapid synthesis of a library of derivatives for high-throughput screening in materials science or drug discovery programs.

On-Demand Reagent Generation: Utilize flow chemistry to generate reactive reagents or intermediates on-demand, avoiding the need to store unstable or hazardous compounds. This is particularly relevant for C-H activation or organometallic reactions.

Table 5: Advantages of Flow Chemistry Integration

Feature Advantage Relevance to Target Compound
Enhanced Heat & Mass Transfer Improved reaction control, higher yields, fewer side products. Beneficial for controlling exothermic fluorination or nitration reactions.
Improved Safety Small reaction volumes minimize risk with hazardous reagents. Safer handling of reagents like thionyl chloride or strong acids. orgsyn.org
Automation & Scalability Rapid library synthesis, straightforward production scale-up. Accelerates the exploration of derivatives for materials and pharmaceutical applications.

| On-Demand Generation | Use of unstable intermediates without isolation. | Enables exploration of novel reactivity with short-lived, highly reactive species. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-N-(2,2,2-trifluoroethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of 3-methoxyaniline with 2,2,2-trifluoroethyl bromide under nucleophilic substitution conditions. A base (e.g., K₂CO₃ or NaH) is required to deprotonate the aniline nitrogen, and polar aprotic solvents like DMF or DMSO enhance reactivity. Reaction temperatures between 60–80°C for 12–24 hours yield ~60–75% product. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .
  • Key Variables : Base strength, solvent polarity, and temperature critically impact reaction efficiency. Excess trifluoroethyl bromide may reduce byproducts like di-alkylated amines .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), trifluoroethyl (-CF₃CH₂), and aromatic protons. The methoxy group appears as a singlet (~δ 3.8 ppm), while the trifluoroethyl group shows splitting patterns due to coupling with fluorine .
  • 19F NMR : Confirms the trifluoroethyl moiety with a characteristic triplet near δ -70 ppm .
  • HPLC-MS : Validates purity and molecular weight (MW = 205.18 g/mol) using reverse-phase C18 columns and ESI+ ionization .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position. In Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids at the meta position relative to the trifluoroethyl group. Optimization requires inert atmospheres (N₂/Ar) and mild bases (Na₂CO₃) in THF/water mixtures .
  • Contradiction Note : Trifluoroethyl groups may sterically hinder coupling at adjacent positions, necessitating computational modeling (DFT) to predict regioselectivity .

Q. What strategies resolve contradictory data on the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Standardize protocols:

Use recombinant enzymes (e.g., CYP450 isoforms) to isolate target interactions.

Compare inhibition kinetics (Lineweaver-Burk plots) under varying substrate concentrations.

Validate with fluorescent probes (e.g., 7-ethoxyresorufin for CYP1A2) to quantify competitive vs. non-competitive inhibition .

  • Case Study : Trifluoroethyl groups enhance lipophilicity, improving membrane permeability but may aggregate in aqueous buffers, leading to false positives. Use dynamic light scattering (DLS) to confirm solubility .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The trifluoroethyl group often occupies hydrophobic pockets, reducing metabolic oxidation .

MD Simulations : Simulate binding stability (GROMACS) over 100 ns to assess conformational flexibility.

ADMET Prediction : Tools like SwissADME predict high microsomal stability (t₁/₂ > 60 min) due to fluorine’s electron-withdrawing effects .

Experimental Design Considerations

Q. What controls are essential in toxicity assays for this compound?

  • Methodological Answer :

  • Positive Control : Use known hepatotoxins (e.g., acetaminophen) to calibrate assay sensitivity.
  • Negative Control : Include solvent-only (DMSO) and untreated cell lines.
  • Dose Range : Test 0.1–100 µM in HepG2 cells, monitoring viability (MTT assay) and ROS production (DCFH-DA probe) .

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Feasible Synthetic Routes

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3-methoxy-N-(2,2,2-trifluoroethyl)aniline
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3-methoxy-N-(2,2,2-trifluoroethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.